molecular formula C12H13NOS2 B14715973 3-Benzyl-5-ethylrhodanine CAS No. 21494-69-9

3-Benzyl-5-ethylrhodanine

Cat. No.: B14715973
CAS No.: 21494-69-9
M. Wt: 251.4 g/mol
InChI Key: UPRXQAHLBPEUBH-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethylrhodanine is an organic compound belonging to the rhodanine family, characterized by a thiazolidine ring with a benzyl and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-ethylrhodanine typically involves the condensation of benzylamine with ethyl isothiocyanate, followed by cyclization. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-ethylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Benzyl-5-ethylrhodanine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

    3-Benzylrhodanine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    5-Ethylrhodanine: Lacks the benzyl group, leading to different chemical and biological properties.

    Rhodanine: The parent compound, which serves as a scaffold for various derivatives.

Uniqueness: 3-Benzyl-5-ethylrhodanine is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various applications.

Properties

CAS No.

21494-69-9

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

3-benzyl-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13NOS2/c1-2-10-11(14)13(12(15)16-10)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

UPRXQAHLBPEUBH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2

Origin of Product

United States

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